molecular formula C11H13N3OS B1333697 5-Cyano-6-cyclohexyl-2-thiouracil CAS No. 290313-19-8

5-Cyano-6-cyclohexyl-2-thiouracil

Cat. No.: B1333697
CAS No.: 290313-19-8
M. Wt: 235.31 g/mol
InChI Key: LIXJAXQQMCEYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-6-cyclohexyl-2-thiouracil: is a chemical compound with the molecular formula C11H13N3OS. It is a derivative of thiouracil, characterized by the presence of a cyano group at the 5-position and a cyclohexyl group at the 6-position. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities .

Biochemical Analysis

Biochemical Properties

5-Cyano-6-cyclohexyl-2-thiouracil is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. The nature of these interactions is likely due to the specific chemical structure of this compound, which includes a thiouracil ring, a cyano group, and a cyclohexyl group .

Temporal Effects in Laboratory Settings

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. As a thiouracil derivative, it may interact with enzymes or cofactors involved in nucleotide metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-6-cyclohexyl-2-thiouracil typically involves the reaction of thiourea with appropriate aldehydes or ketones under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-6-cyclohexyl-2-thiouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiouracil derivatives, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, 5-Cyano-6-cyclohexyl-2-thiouracil is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound has shown potential in biological studies, particularly in the inhibition of certain enzymes. It is being investigated for its ability to inhibit thymidylate synthase, an enzyme involved in DNA synthesis .

Medicine: In medicinal chemistry, this compound derivatives are explored for their antiviral and anticancer properties. Some derivatives have demonstrated activity against hepatitis C virus and various cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: 5-Cyano-6-cyclohexyl-2-thiouracil is unique due to its cyclohexyl group, which enhances its hydrophobicity and may improve its interaction with lipid membranes and hydrophobic pockets in proteins. This structural feature can lead to increased potency and selectivity in its biological activities .

Properties

IUPAC Name

6-cyclohexyl-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h7H,1-5H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXJAXQQMCEYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C(=O)NC(=S)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370984
Record name 6-Cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290313-19-8
Record name 6-Cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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